3-Amino-5-fluoropyridin-2-ol
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Overview
Description
3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O. This compound is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a hydroxyl group at the second position of the pyridine ring. It is a white crystalline solid that is soluble in water and common organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Mode of Action
Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . More research is needed to elucidate the specific biochemical pathways influenced by this compound.
Preparation Methods
The synthesis of 3-Amino-5-fluoropyridin-2-ol can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Subsequent reactions can introduce the amino and hydroxyl groups at the desired positions.
Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the fluorine atom into the pyridine ring . These methods are efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
3-Amino-5-fluoropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide . Major products formed from these reactions include various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-5-fluoropyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
3-Amino-5-fluoropyridin-2-ol can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
What sets this compound apart is the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-amino-5-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZQYAQKSDACX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682473 |
Source
|
Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-85-6 |
Source
|
Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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